tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a tert-butyl ester and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 5-fluoro-1H-pyrrolo[2,3-c]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be oxidized or reduced to form different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used to hydrolyze the ester group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates. Additionally, the pyrrolo[2,3-c]pyridine core is a common motif in many biologically active compounds, making this compound a valuable intermediate in drug discovery .
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate for the synthesis of various products.
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The pyrrolo[2,3-c]pyridine core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
- tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: tert-Butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl ester group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13FN2O2 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
tert-butyl 5-fluoropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-10(13)14-7-9(8)15/h4-7H,1-3H3 |
InChI Key |
HWTIYBHDQQKHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)F |
Origin of Product |
United States |
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